molecular formula C16H21NO4 B6165744 3-{2-[(tert-butoxy)carbonyl]-2,3-dihydro-1H-isoindol-5-yl}propanoic acid CAS No. 1262409-84-6

3-{2-[(tert-butoxy)carbonyl]-2,3-dihydro-1H-isoindol-5-yl}propanoic acid

Cat. No.: B6165744
CAS No.: 1262409-84-6
M. Wt: 291.34 g/mol
InChI Key: LWVDXCBSYQEFLY-UHFFFAOYSA-N
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Description

3-{2-[(tert-butoxy)carbonyl]-2,3-dihydro-1H-isoindol-5-yl}propanoic acid is a complex organic compound that features a tert-butoxycarbonyl (BOC) protecting group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{2-[(tert-butoxy)carbonyl]-2,3-dihydro-1H-isoindol-5-yl}propanoic acid typically involves multiple steps, starting from commercially available precursors. One common approach involves the protection of an amine group with a tert-butoxycarbonyl (BOC) group. This can be achieved using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-{2-[(tert-butoxy)carbonyl]-2,3-dihydro-1H-isoindol-5-yl}propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the BOC group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or alcohols in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3-{2-[(tert-butoxy)carbonyl]-2,3-dihydro-1H-isoindol-5-yl}propanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-{2-[(tert-butoxy)carbonyl]-2,3-dihydro-1H-isoindol-5-yl}propanoic acid exerts its effects involves the interaction with specific molecular targets. The BOC group can protect reactive amine groups, allowing for selective reactions at other sites. This protection is crucial in multi-step synthesis processes, where selective deprotection can be achieved using acids like trifluoroacetic acid .

Comparison with Similar Compounds

Similar Compounds

  • 3-{2-[(tert-butoxy)carbonyl]-2,3-dihydro-1H-isoindol-4-yl}propanoic acid
  • 3-{2-[(tert-butoxy)carbonyl]-2,3-dihydro-1H-isoindol-6-yl}propanoic acid

Uniqueness

3-{2-[(tert-butoxy)carbonyl]-2,3-dihydro-1H-isoindol-5-yl}propanoic acid is unique due to its specific structural configuration, which imparts distinct reactivity and stability. The position of the BOC group and the isoindoline ring system contribute to its unique chemical properties, making it valuable in targeted synthesis and research applications.

Properties

CAS No.

1262409-84-6

Molecular Formula

C16H21NO4

Molecular Weight

291.34 g/mol

IUPAC Name

3-[2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-dihydroisoindol-5-yl]propanoic acid

InChI

InChI=1S/C16H21NO4/c1-16(2,3)21-15(20)17-9-12-6-4-11(5-7-14(18)19)8-13(12)10-17/h4,6,8H,5,7,9-10H2,1-3H3,(H,18,19)

InChI Key

LWVDXCBSYQEFLY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2=C(C1)C=C(C=C2)CCC(=O)O

Purity

95

Origin of Product

United States

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